endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
CAS No.: 240401-16-5
Cat. No.: VC5928764
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67
* For research use only. Not for human or veterinary use.
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride - 240401-16-5](/images/structure/VC5928764.png)
Specification
CAS No. | 240401-16-5 |
---|---|
Molecular Formula | C8H16ClNO |
Molecular Weight | 177.67 |
IUPAC Name | (1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride |
Standard InChI | InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?; |
Standard InChI Key | DHCPGMAVRSKIFC-OQBUZWGDSA-N |
SMILES | C1CC2CC(CC(C1)N2)O.Cl |
Introduction
Chemical Identity and Structural Features
Endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride belongs to the class of azabicyclic compounds, which are distinguished by their fused ring systems containing nitrogen. The compound’s IUPAC name, (3-endo)-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride, reflects its stereochemistry, with the hydroxyl group occupying an endo position relative to the bicyclic framework . The hydrochloride salt enhances its stability and solubility, making it suitable for laboratory and industrial use.
Molecular and Structural Data
Property | Value | Source |
---|---|---|
CAS Number | 240401-16-5 | |
Molecular Formula | C₈H₁₆ClNO | |
Molecular Weight | 177.67 g/mol | |
Purity | ≥97% | |
Storage Recommendations | Room temperature, dry |
The bicyclo[3.3.1]nonane system imposes conformational rigidity, which is critical for its interactions in biological systems and synthetic applications. The nitrogen atom at position 9 participates in hydrogen bonding and coordination chemistry, while the hydroxyl group at position 3 contributes to polarity and reactivity .
Synthesis and Production
Laboratory-Scale Synthesis
While detailed synthetic protocols are proprietary, the preparation of endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of a ketone precursor, such as 9-azabicyclo[3.3.1]nonan-3-one. Hydrogenation in the presence of transition metal catalysts (e.g., ruthenium) is a common method to achieve stereoselective reduction, yielding the endo-alcohol configuration . Subsequent treatment with hydrochloric acid generates the hydrochloride salt, which is isolated via crystallization.
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Large reactors facilitate batch processing, with stringent control over reaction parameters (temperature, pressure, catalyst loading) to ensure consistency. Post-synthesis purification steps, including recrystallization and chromatography, are employed to meet the ≥97% purity standard required for research and commercial use .
Chemical Properties and Reactivity
Physical Properties
The compound is a white crystalline solid with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Its hydrochloride salt form improves aqueous solubility, facilitating use in biological assays .
Reactivity Profile
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Oxidation: The hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), though this reactivity is seldom exploited due to the compound’s primary role as an intermediate.
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Reduction: Further reduction of the bicyclic framework is possible but rarely required.
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Substitution: The hydroxyl group may undergo substitution reactions under acidic or basic conditions, enabling functionalization for downstream applications .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s rigid structure mimics bioactive alkaloids, making it a valuable scaffold in drug discovery. It has been investigated as a precursor to neuromodulators and receptor ligands, though specific therapeutic targets remain undisclosed in publicly available literature .
Agrochemical Development
In industrial chemistry, endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride serves as a building block for herbicides and pesticides. Its nitrogen-containing framework interacts with enzymatic targets in pests, though detailed mechanisms are proprietary .
Comparative Analysis with Structural Analogs
Compound | Key Differences | Potential Applications |
---|---|---|
9-Benzyl-9-azabicyclo[3.3.1]nonane | Benzyl substitution at N9 | Catalysis, ligand synthesis |
9-Azabicyclo[3.3.1]nonan-3-one | Ketone at C3 instead of hydroxyl | Reduction studies |
The hydroxyl group in endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride confers distinct polarity and hydrogen-bonding capacity, enhancing its utility in aqueous-phase reactions compared to non-polar analogs .
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